Lipophilicity and Hydrogen Bonding Profile: A Computed Basis for Scaffold Selection
The target compound exhibits a computed XLogP3 of 2.2 and zero hydrogen bond donors, compared to analogs that show lower lipophilicity when the 4-chlorophenyl group is absent. (4-Methylpiperazin-1-yl)acetonitrile (CAS 874-77-1, lacking the 4-chlorophenyl substituent) has a predicted XLogP3 of -0.100, reflecting a >2-log-unit decrease in lipophilicity [1][2]. This difference is quantitatively meaningful for applications requiring membrane permeability or partitioning into organic phases during synthesis.
| Evidence Dimension | Predicted Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 (PubChem computed) |
| Comparator Or Baseline | (4-Methylpiperazin-1-yl)acetonitrile (CAS 874-77-1): XLogP3 = -0.100 |
| Quantified Difference | ΔXLogP3 ≈ 2.3 log units (higher lipophilicity for the target compound) |
| Conditions | Computed via XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement decisions for intermediates intended for CNS-targeted or lipophilic drug scaffolds should account for this >2-log-unit lipophilicity difference, as it directly impacts solubility and passive permeability.
- [1] PubChem Compound Summary for CID 16453906: XLogP3 = 2.2. View Source
- [2] PubChem entry for (4-Methylpiperazin-1-yl)acetonitrile (CAS 874-77-1). XLogP3 = -0.100. View Source
